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Compound of Interest

Compound Name:
2-Bromo-5,6-

dimethylnicotinonitrile

Cat. No.: B175581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance

(NMR) spectroscopic data for the compound 2-Bromo-5,6-dimethylnicotinonitrile. Due to the

absence of publicly available experimental spectra for this specific molecule, this guide

leverages established principles of NMR spectroscopy and data from analogous structures to

present a comprehensive, predicted dataset for both ¹H and ¹³C NMR. This information is

intended to serve as a valuable resource for researchers in the fields of medicinal chemistry,

organic synthesis, and drug development.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Bromo-
5,6-dimethylnicotinonitrile. These predictions are based on the analysis of substituent effects

on the pyridine ring system, drawing comparisons with known data for related compounds such

as 2-bromopyridine, and various methylated and substituted pyridines.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-5,6-dimethylnicotinonitrile
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-4 7.8 - 8.0 Singlet 1H

C5-CH₃ 2.4 - 2.6 Singlet 3H

C6-CH₃ 2.3 - 2.5 Singlet 3H

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-5,6-dimethylnicotinonitrile

Carbon Atom Predicted Chemical Shift (δ, ppm)

C2 (C-Br) 140 - 145

C3 (C-CN) 115 - 120

C4 (C-H) 145 - 150

C5 (C-CH₃) 130 - 135

C6 (C-CH₃) 155 - 160

CN 117 - 120

C5-CH₃ 18 - 22

C6-CH₃ 20 - 24

Disclaimer: These are predicted values and may differ from experimental results.

Rationale for Predicted Chemical Shifts
The predicted chemical shifts are derived from the foundational principles of NMR

spectroscopy, considering the electronic effects of the various substituents on the pyridine ring.

The electron-withdrawing nature of the bromine atom at the C2 position and the nitrile group at

the C3 position will significantly influence the chemical shifts of the ring protons and carbons.
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The methyl groups at the C5 and C6 positions, being electron-donating, will have an opposing

effect.

For the ¹H NMR spectrum, a single aromatic proton is expected, corresponding to H-4. Its

chemical shift is predicted to be in the downfield region due to the anisotropic effect of the

aromatic ring and the influence of the adjacent electron-withdrawing nitrile group. The two

methyl groups are expected to appear as distinct singlets in the typical aliphatic region.

In the ¹³C NMR spectrum, eight distinct signals are anticipated. The carbons directly attached

to the electronegative bromine (C2) and within the nitrile group (CN) are expected at

characteristic chemical shifts. The aromatic carbons will have shifts influenced by their position

relative to the various substituents. The methyl carbons will appear in the upfield region, typical

for sp³ hybridized carbons.

Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra

for a compound such as 2-Bromo-5,6-dimethylnicotinonitrile.

Sample Preparation
Solvent Selection: A suitable deuterated solvent must be chosen, with chloroform-d (CDCl₃)

being a common choice for many organic molecules. Other solvents such as dimethyl

sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the solubility of the

compound.

Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of

deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more

concentrated sample of 20-50 mg in the same volume of solvent is recommended.

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for

both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Instrument Parameters
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.
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¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment is typically used.

Acquisition Time: Approximately 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full

relaxation of the protons.

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum

to single lines for each carbon.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: A delay of 2-5 seconds.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing
The acquired Free Induction Decay (FID) signals for both ¹H and ¹³C spectra are processed

using Fourier transformation. The resulting spectra are then phased, baseline corrected, and

referenced to the internal standard (TMS).

Visualization of Molecular Structure and Predicted
NMR Assignments
The following diagram illustrates the chemical structure of 2-Bromo-5,6-
dimethylnicotinonitrile with atoms labeled to correspond with the predicted NMR data tables.
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Caption: Molecular structure of 2-Bromo-5,6-dimethylnicotinonitrile with atom numbering for

NMR correlation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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